N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea
Description
Properties
CAS No. |
86398-88-1 |
|---|---|
Molecular Formula |
C18H28ClN3O2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]urea |
InChI |
InChI=1S/C18H28ClN3O2/c1-14(2)12-24-13-17(22-8-3-4-9-22)11-20-18(23)21-16-7-5-6-15(19)10-16/h5-7,10,14,17H,3-4,8-9,11-13H2,1-2H3,(H2,20,21,23) |
InChI Key |
PMFRZMAWMDQLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(CNC(=O)NC1=CC(=CC=C1)Cl)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted Amine Intermediate
- The 3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl amine is synthesized by alkylation of a suitable pyrrolidine derivative with 2-methylpropoxy-substituted alkyl halides.
- The pyrrolidinyl group is introduced via nucleophilic substitution or reductive amination on a precursor containing a suitable leaving group.
- Control of stereochemistry and substitution pattern is critical to ensure the correct positioning of the 2-methylpropoxy and pyrrolidinyl groups on the propyl chain.
Preparation of 3-Chloroaniline Derivative
- 3-Chloroaniline is commercially available or can be synthesized by chlorination of aniline derivatives.
- Purification is essential to remove impurities that may interfere with urea bond formation.
Formation of the Urea Linkage
- The key step involves reacting the amine intermediate with an isocyanate derivative of 3-chloroaniline or vice versa.
- Alternatively, phosgene or phosgene equivalents (e.g., triphosgene) can be used to convert the amine into an isocyanate intermediate, which then reacts with the other amine.
- The reaction is typically carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent side reactions.
- Temperature control (0–25 °C) is important to avoid decomposition or side reactions.
- The reaction progress is monitored by TLC or HPLC.
Purification
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Final product purity is confirmed by NMR, mass spectrometry, and elemental analysis.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyrrolidine + 2-methylpropoxy alkyl halide | Base, solvent, reflux or room temp | 3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl amine |
| 2 | 3-Chloroaniline + phosgene equivalent | Anhydrous solvent, 0–25 °C | 3-Chlorophenyl isocyanate intermediate |
| 3 | Amine intermediate + isocyanate intermediate | Anhydrous solvent, inert atmosphere | N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea |
Research Findings and Optimization Notes
- The use of phosgene equivalents is preferred over phosgene gas for safety and ease of handling.
- Solvent choice affects yield and purity; dichloromethane is commonly used due to its inertness and good solubility properties.
- Reaction temperature must be carefully controlled to prevent side reactions such as urea hydrolysis or polymerization.
- The presence of the pyrrolidinyl ring can influence the nucleophilicity of the amine, requiring adjustment of reaction times.
- Purification by recrystallization from ethanol or ethyl acetate often yields high-purity product.
- Analytical data confirm the structure and purity: NMR shows characteristic urea NH signals, and mass spectrometry confirms molecular weight.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting amines | 3-chloroaniline, substituted pyrrolidinyl amine | Commercial or synthesized intermediates |
| Coupling reagent | Phosgene equivalent (triphosgene) or isocyanate | Safer alternatives to phosgene gas |
| Solvent | Dichloromethane, tetrahydrofuran | Anhydrous, inert atmosphere required |
| Temperature | 0–25 °C | Prevents side reactions |
| Reaction time | 2–6 hours | Monitored by TLC/HPLC |
| Purification | Recrystallization, column chromatography | Ensures high purity |
| Yield | Typically 60–85% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea may exhibit anticancer properties. Research has shown that compounds with similar structural motifs can inhibit specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Investigations into its mechanism of action are ongoing, focusing on its ability to inhibit key signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Initial findings suggest that it may possess significant antibacterial and antifungal properties, which could be useful in developing new treatments for resistant strains of bacteria and fungi. Further studies are required to elucidate the specific mechanisms through which it exerts these effects.
Neurological Applications
Given the presence of the pyrrolinyl moiety, there is potential for applications in neurology. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Research into the compound's effects on neurological disorders such as depression and anxiety is warranted.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the urea linkage
- Introduction of the chlorophenyl and pyrrolinyl groups
Understanding the synthesis pathway is crucial for optimizing yields and purity for subsequent biological testing.
Case Studies and Research Findings
Numerous studies have explored the biological activities of similar compounds, providing a foundation for future research on this compound:
- Study on Anticancer Effects : A recent study demonstrated that a related urea compound inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : Another investigation found that structurally analogous compounds exhibited promising results against Staphylococcus aureus, indicating potential for further development as antimicrobial agents.
- Neuropharmacology Research : Research into similar pyrrolinyl-containing compounds has shown modulation of serotonin receptors, suggesting avenues for treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea would depend on its specific interactions with biological targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs from Patent Literature (Benzothiazole-Based Ureas)
The European patent EP3 348 550A1 describes benzothiazole-urea hybrids (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea ) . Key differences include:
| Feature | Target Compound | Patent Compound (EP3 348 550A1) |
|---|---|---|
| R1 Substituent | 3-Chlorophenyl | 3-Chlorophenyl |
| R2 Substituent | 3-(2-Methylpropoxy)-2-(1-pyrrolinyl)propyl | Benzothiazole core with trifluoromethyl |
| Key Functional Groups | Ether, pyrrolinyl | Benzothiazole, trifluoromethyl |
Implications :
Agricultural Urea Derivatives (Pesticide Glossary)
The Pesticide Chemicals Glossary lists simpler urea-based herbicides such as fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) and isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) .
| Feature | Target Compound | Fluometuron / Isoproturon |
|---|---|---|
| R1 Substituent | 3-Chlorophenyl | 3-Trifluoromethylphenyl / 4-Isopropylphenyl |
| R2 Substituent | Complex alkyl-pyrrolinyl chain | N,N-Dimethyl group |
| Application | Unknown (structural complexity suggests pharmacology) | Herbicide (inhibits photosynthesis) |
Implications :
- Agricultural ureas prioritize simplicity (e.g., dimethyl groups) for cost-effective synthesis and broad-spectrum activity.
- The target compound’s pyrrolinyl chain may confer selectivity for biological targets (e.g., enzymes or receptors) over non-specific herbicidal action .
Functional Group Analysis
- Ether vs. Amide Linkages : The target compound’s ether group (2-methylpropoxy) contrasts with amide-containing analogs (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide from EP3 348 550A1). Ethers generally offer greater hydrolytic stability than esters or amides .
- Pyrrolinyl vs. Cyclic Amines : The pyrrolinyl group (a cyclic secondary amine) may enhance solubility and mimic natural ligands in receptor-binding applications compared to acyclic amines in pesticides .
Research Implications and Gaps
- Pharmacological Potential: The structural complexity of the target compound suggests possible use in drug discovery, particularly for targets requiring dual hydrogen-bond donors (urea) and conformational flexibility (pyrrolinyl-ether chain).
- Synthetic Challenges : The branched 2-methylpropoxy group and stereochemistry of the pyrrolinyl chain may complicate synthesis compared to simpler agricultural ureas.
- Data Limitations: No direct activity data (e.g., IC₅₀, binding affinity) are available in the provided evidence, highlighting the need for experimental validation.
Biological Activity
N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea is a synthetic compound with notable potential in medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 353.9 g/mol
- CAS Number : 86398-88-1
- IUPAC Name : 1-(3-chlorophenyl)-3-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]urea
The compound features a chlorophenyl group, a pyrrolinyl moiety, and a urea backbone, which contribute to its diverse biological interactions.
Biological Activity
Preliminary studies suggest that this compound exhibits potential biological activities , including:
- Enzyme Inhibition : The compound may act as an inhibitor in various biochemical pathways. Specific enzymes targeted by this compound are yet to be fully characterized but warrant further investigation.
- Receptor Interaction : Its structural components suggest possible interactions with biological receptors, which could modulate signaling pathways relevant to disease processes.
The exact mechanism of action remains under investigation. However, it is hypothesized that the compound's unique structure allows it to bind selectively to certain proteins or enzymes, leading to modulation of their activity. Understanding these interactions is crucial for elucidating its pharmacodynamics.
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N'-Bis(3-chlorophenyl)urea | CHClNO | Contains two chlorophenyl groups; used in various biological assays. |
| N-(4-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea | CHClNO | Similar structure but differs by the position of chlorine on the phenyl ring. |
| 4-Methyl-2-pyrimidinylurea | CHNO | A simpler structure; used as an agricultural chemical. |
The combination of functional groups in this compound may provide distinct advantages in therapeutic applications compared to these analogs.
Research Findings and Case Studies
Recent studies have focused on the pharmacological potential of this compound. For instance, research has indicated that derivatives of urea compounds often exhibit significant anti-cancer properties due to their ability to inhibit specific cancer-related enzymes.
One case study highlighted the use of similar urea derivatives in targeting tumor growth in preclinical models, suggesting that this compound could be explored for similar applications.
Experimental Studies
Experimental setups typically involve:
- In vitro assays to assess enzyme inhibition.
- Cell line studies to evaluate cytotoxicity and potential therapeutic effects.
These studies are crucial for determining the efficacy and safety profile of the compound.
Q & A
Q. What are the conventional synthetic routes for N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea?
The compound is synthesized via urea-forming reactions between isocyanates and amines. A typical method involves reacting 3-chlorophenyl isocyanate with a secondary amine precursor containing the 2-methylpropoxy and pyrrolinyl moieties. This reaction is conducted in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization of stoichiometric ratios (e.g., 1:1.2 molar ratio of isocyanate to amine) and purification via column chromatography or recrystallization is critical for high yields.
Q. What structural features influence its biological activity?
Key functional groups include:
- 3-Chlorophenyl group : Enhances lipophilicity and potential receptor binding via halogen interactions.
- Pyrrolinyl moiety : Introduces conformational flexibility and hydrogen-bonding capacity.
- 2-Methylpropoxy chain : Modulates solubility and membrane permeability. These groups collectively affect pharmacokinetics (e.g., logP ~3.2) and interactions with targets like GPCRs or kinases .
Q. Which spectroscopic methods are used for characterization?
- NMR : H and C NMR confirm regiochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for pyrrolinyl CH) .
- HPLC-MS : Quantifies purity (>95%) and molecular weight (e.g., [M+H] at m/z ~406).
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm .
Advanced Research Questions
Q. How can synthetic yield be optimized given competing side reactions?
Common challenges include:
- Isocyanate dimerization : Minimized by slow addition of reactants at 0–5°C.
- Amine oxidation : Controlled via inert atmosphere (N/Ar) and reducing agents (e.g., NaBH).
- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility but may require post-reaction extraction with ethyl acetate .
Q. What experimental designs validate its activity against GPCRs?
- Binding assays : Use radiolabeled ligands (e.g., H-NMS for muscarinic receptors) to measure IC values.
- Functional assays : cAMP accumulation or calcium flux assays in HEK293 cells expressing recombinant receptors.
- Mutagenesis studies : Identify critical residues (e.g., Asp113 in M receptors) for structure-activity relationship (SAR) analysis .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations (1–10 µM) in kinase assays alter IC.
- Cell lines : Differences in receptor expression levels (e.g., CHO vs. HEK293).
- Solubility limits : Use DMSO stocks ≤0.1% to avoid precipitation. Validate results with orthogonal methods like SPR or ITC .
Q. What computational tools predict its metabolic stability?
- ADMET predictors : SwissADME or pkCSM estimate CYP450 metabolism (e.g., CYP3A4 t ~45 min).
- Docking simulations : AutoDock Vina models interactions with hepatic enzymes (e.g., binding affinity ∆G ~-8.2 kcal/mol for CYP2D6).
- MD simulations : GROMACS assesses conformational stability in microsomal membranes .
Methodological Recommendations
- Synthesis : Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 3:1) and quench excess isocyanate with methanol.
- Purification : Use reverse-phase HPLC (C18 column, 70:30 MeCN:HO) for chiral resolution if racemization occurs.
- Bioassays : Include positive controls (e.g., atropine for muscarinic antagonism) and normalize data to vehicle-treated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
